7-chloro-N-pyrrol-1-ylquinolin-4-amine
Description
7-Chloro-N-pyrrol-1-ylquinolin-4-amine is a quinoline-based compound characterized by a chlorine substituent at the 7-position of the quinoline core and a pyrrol-1-yl group attached via an amine linkage at the 4-position. This structural framework is associated with diverse biological activities, including antimalarial and neurotoxin inhibition properties, as seen in related analogs . The compound’s molecular formula is C₁₃H₁₁ClN₄, with a molecular weight of 270.7 g/mol (estimated from analogs in ).
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
7-chloro-N-pyrrol-1-ylquinolin-4-amine |
InChI |
InChI=1S/C13H10ClN3/c14-10-3-4-11-12(5-6-15-13(11)9-10)16-17-7-1-2-8-17/h1-9H,(H,15,16) |
InChI Key |
HVDGKGGOCLZKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and chemical properties of 7-chloro-N-pyrrol-1-ylquinolin-4-amine can be contextualized by comparing it to structurally similar compounds. Below is a detailed analysis of key analogs:
Substituent Variations on the Quinoline Core
Key Observations :
Key Observations :
- Palladium-mediated reactions (e.g., ) achieve moderate yields but require costly catalysts.
- Nucleophilic substitutions (e.g., ) often deliver high-purity products with simpler workup.
Pharmacological Relevance
- Antimalarial activity: MG3 () and adamantane derivatives () show efficacy against Plasmodium strains, suggesting the quinoline-pyrrolidine scaffold disrupts heme detoxification .
- Neurotoxin inhibition: Compounds like 10 and 11 () inhibit botulinum neurotoxin serotype A, likely via quinoline-mediated chelation of zinc in toxin active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
